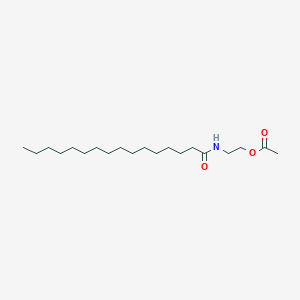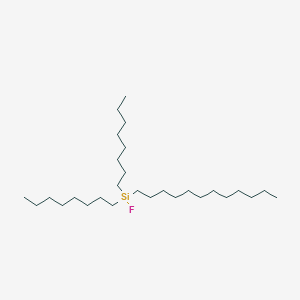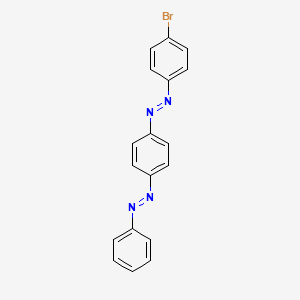
1-Methyl-2,4-diisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of benzene, where the benzene ring is substituted with one methyl group and two isopropyl groups at the 2 and 4 positions . This compound is a colorless liquid that is immiscible in water and has a distinct aromatic odor.
Preparation Methods
1-Methyl-2,4-diisopropylbenzene can be synthesized through the alkylation of toluene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction typically proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)(\text{CH}(\text{CH}_3)_2)_2 ]
In industrial settings, this compound can also be produced through transalkylation reactions, where triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .
Chemical Reactions Analysis
1-Methyl-2,4-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-2,4-diisopropylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds, including dihydroxylbenzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used as a solvent and a diluent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4-diisopropylbenzene involves its interaction with molecular targets and pathways within chemical reactions. The compound’s aromatic ring and substituents play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in polymerization or pharmaceutical applications .
Comparison with Similar Compounds
1-Methyl-2,4-diisopropylbenzene can be compared with other diisopropylbenzene isomers, such as:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
These compounds share similar chemical properties but differ in the positions of the isopropyl groups on the benzene ring. The unique positioning of the methyl and isopropyl groups in this compound gives it distinct reactivity and applications .
Properties
CAS No. |
1460-98-6 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-methyl-2,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C13H20/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h6-10H,1-5H3 |
InChI Key |
LDBOQVVHBQWYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


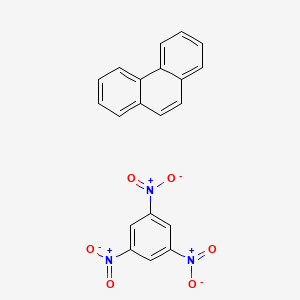
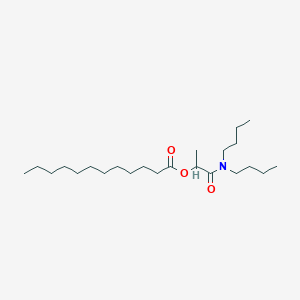

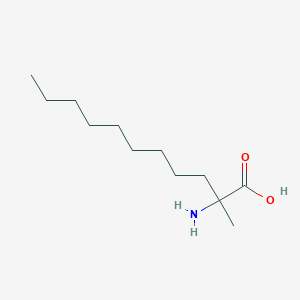
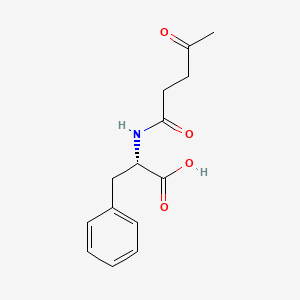
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
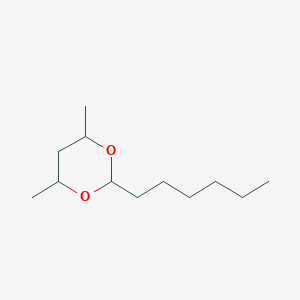
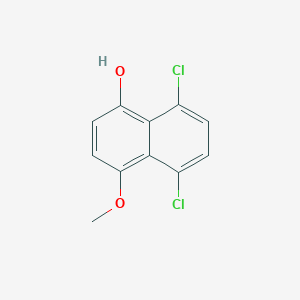
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
